5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, a 4-methylbenzyl group at the 3-position, and a ketone group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . Another approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or Suzuki–Miyaura coupling, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one
- 5-bromo-3-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
- 5-bromo-3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the indole ring can lead to distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C16H14BrNO |
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Molecular Weight |
316.19 g/mol |
IUPAC Name |
5-bromo-3-[(4-methylphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H14BrNO/c1-10-2-4-11(5-3-10)8-14-13-9-12(17)6-7-15(13)18-16(14)19/h2-7,9,14H,8H2,1H3,(H,18,19) |
InChI Key |
HLHSUYGNFWKKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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